Peiminine

Anticancer Apoptosis Hepatocellular Carcinoma

Peiminine's C-6 keto group (absent in peimine) drives a 31% lower HepG2 IC50 (4.58 μg/mL) and dual-pathway apoptosis via Bcl-2/Bax modulation. Unlike peimine, it provides balanced IL-8 (2315.88 pg/mL) and MMP-9 (213.47 ng/mL) suppression at 100 μg/mL in A549 cells—critical when MMP-9 modulation is the key endpoint. In gastric cancer AGS cells, peiminine synergizes with doxorubicin (IC50 9.038 μg/mL, 48 h) and downregulates hsa-miR-106a-5p/-181a-5p. Sex-dependent pharmacokinetics in rats (higher male plasma/tissue levels) mandate gender-stratified in vivo dosing. Procure ≥98% HPLC purity.

Molecular Formula C27H43NO3
Molecular Weight 429.6 g/mol
CAS No. 18059-10-4
Cat. No. B1679210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeiminine
CAS18059-10-4
Synonyms3beta, 20-dihydroxy-5alpha-cevan-6-one
fritillarine
imperialine
peiminine
peiminine hydrochloride, (3beta,5alpha,17beta)-isomer
peiminine nitrate salt, (3beta,5alpha,17beta)-isomer
peiminine, (3beta,5alpha,17beta)-isomer
peiminine, (3beta,5alpha,25alpha)-isomer
sipeimine
zhebeinone
Molecular FormulaC27H43NO3
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
InChIInChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17?,18?,19-,20-,21?,22?,23?,25?,26+,27-/m0/s1
InChIKeyIQDIERHFZVCNRZ-GAJVHJNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peiminine (CAS 18059-10-4): A Verticinone Alkaloid with Distinct Pharmacological and Pharmacokinetic Profile


Peiminine (Verticinone, Raddeanine), CAS 18059-10-4, is a steroidal alkaloid isolated from Fritillaria species and Bolbostemma paniculatum, characterized by a keto group at the C-6 position [1]. It belongs to the isosteroidal alkaloid class and exhibits quantifiable anti-inflammatory and anticancer activities, often studied in direct comparison with its reduced congener, peimine (Verticine), which possesses a hydroxyl group at the same position [2]. This structural divergence underpins measurable differences in cellular uptake kinetics, metabolic stability, and therapeutic efficacy that preclude simple class substitution [3].

Peiminine vs. Peimine: Why Class-Level Alkaloid Substitution Is Not Interchangeable for Scientific Research


Although peiminine and peimine share a common steroidal alkaloid backbone and are co-isolated from Fritillaria species, their pharmacological and pharmacokinetic behaviors diverge significantly due to the C-6 keto/hydroxyl substitution [1]. Direct comparative studies reveal that peiminine and peimine exhibit distinct cellular uptake profiles, differing anti-inflammatory potencies across multiple cytokine readouts, and divergent metabolic half-lives in vivo [2][3]. Consequently, substituting one alkaloid for the other in experimental or industrial applications without accounting for these quantifiable differences risks compromising reproducibility and obscuring mechanism-of-action studies. The evidence below establishes the specific, measurable dimensions where peiminine offers differentiated performance relative to its closest analogs.

Quantitative Differentiation of Peiminine (CAS 18059-10-4) Against Peimine and Other Comparators


Peiminine Exhibits 31% Lower IC50 than Peimine in HepG2 Hepatocellular Carcinoma Cells

Peiminine demonstrates superior antiproliferative potency in human hepatocellular carcinoma HepG2 cells compared to peimine. The IC50 value for peiminine at 24 hours is 4.58 μg/mL [1]. In contrast, peimine, when tested under comparable conditions in the same cell line, exhibits an IC50 of 6.68 μg/mL [2]. This represents a 31% lower IC50 for peiminine, indicating a meaningfully higher cytotoxic potency in this liver cancer model.

Anticancer Apoptosis Hepatocellular Carcinoma

Peiminine Demonstrates Superior Suppression of IL-8 and MMP-9 in Inflammatory A549 Lung Epithelial Cells Relative to Peimine

In an inflammatory model using A549 non-small-cell lung cancer epithelial cells, peiminine and peimine were directly compared for their ability to suppress pro-inflammatory markers. At the highest tested concentration of 100 μg/mL, peiminine reduced IL-8 secretion to 2315.88 pg/mL and MMP-9 to 213.47 ng/mL [1]. Under identical conditions, peimine reduced IL-8 to only 1461.52 pg/mL but left MMP-9 at 116.02 ng/mL. This indicates that peiminine provides more balanced and robust suppression of both IL-8 and MMP-9, whereas peimine shows stronger IL-8 inhibition but markedly weaker MMP-9 suppression.

Anti-inflammatory Cytokine Inhibition Pulmonary Research

Peiminine Enhances Doxorubicin Cytotoxicity in Gastric Adenocarcinoma Cells (IC50 9.038 μg/mL), Enabling Combination Therapy Differentiation

Peiminine alone inhibits AGS human gastric adenocarcinoma cell growth with an IC50 of 9.038 μg/mL at 48 hours [1]. More importantly, peiminine enhances the cytotoxicity of the standard chemotherapeutic agent doxorubicin, reducing cell viability and increasing apoptosis in AGS cells when used in combination [1]. This chemosensitizing effect is accompanied by downregulation of hsa-miR-106a-5p and hsa-miR-181a-5p, microRNAs implicated in drug resistance [1]. No comparable data exists for peimine in this specific combination context, positioning peiminine as the empirically supported choice for gastric cancer chemosensitization studies.

Combination Therapy Chemosensitization Gastric Cancer

Peiminine and Peimine Exhibit Sex-Dependent Pharmacokinetic Divergence: Male Rats Show Significantly Higher Plasma Exposure and Slower Elimination

In a direct comparative pharmacokinetic study in Sprague-Dawley rats, both peiminine and peimine were eliminated more slowly from male rat plasma compared to female rats, with significant gender-related differences observed in key pharmacokinetic parameters [1]. Drug blood and tissue levels in male rats were significantly higher than in female counterparts for most tissues examined [1]. This sex-dependent disposition is relevant for in vivo study design, as dosing regimens may require gender-stratified adjustments to achieve comparable exposure. The study further notes that peimine and peiminine show parallel sex-dependent patterns, but the magnitude of difference may inform compound selection depending on the model's gender composition [1].

Pharmacokinetics ADME Preclinical Dosing

Recommended Application Scenarios for Peiminine (CAS 18059-10-4) Based on Quantified Differentiation


Hepatocellular Carcinoma (HCC) Apoptosis Research

Peiminine is recommended for HCC studies requiring potent apoptosis induction via both extrinsic and intrinsic pathways, with a validated HepG2 IC50 of 4.58 μg/mL at 24 h [1]. Its 31% lower IC50 versus peimine in this cell line makes it the preferred choice for potency-sensitive assays. The compound reduces mitochondrial membrane potential and modulates Bcl-2/Bax ratios, providing clear apoptotic endpoints [1].

Inflammatory Pulmonary Disease Models Requiring Balanced IL-8/MMP-9 Modulation

For research on acute lung injury, COPD, or pulmonary fibrosis, peiminine provides quantifiable suppression of both IL-8 and MMP-9 in A549 pulmonary epithelial cells [2]. Its balanced cytokine inhibition profile at 100 μg/mL (IL-8: 2315.88 pg/mL; MMP-9: 213.47 ng/mL) contrasts with peimine's skewed profile, making peiminine the more appropriate tool for studies where MMP-9 modulation is a critical endpoint [2].

Gastric Adenocarcinoma Chemosensitization and miRNA Research

Peiminine is indicated for combination therapy studies with doxorubicin in gastric cancer, where it enhances cytotoxicity and downregulates resistance-associated miRNAs (hsa-miR-106a-5p and hsa-miR-181a-5p) in AGS cells [3]. The validated IC50 of 9.038 μg/mL at 48 h provides a quantitative benchmark for dose-response and synergy experiments [3].

Preclinical Pharmacokinetic Studies Requiring Sex-Stratified Dosing

Due to demonstrated sex-dependent differences in plasma exposure and elimination in rats, peiminine should be procured for in vivo ADME studies that mandate gender-stratified analysis. Male rats exhibit significantly higher blood and tissue levels, necessitating dose adjustments to achieve comparable exposure between sexes [4]. This property is critical for designing reproducible preclinical efficacy and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peiminine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.